
2-Bromo-6-fluoro-3-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-6-fluoro-3-methylphenylboronic acid” is a chemical compound with the formula C₇H₇BBrFO₂ . It is used in research and has a molecular weight of 232.8400 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-fluoro-3-methylphenylboronic acid” consists of a phenyl ring substituted with a bromo, fluoro, and methyl group, and a boronic acid group . The exact 3D structure is not available due to the presence of unsupported elements .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-6-fluoro-3-methylphenylboronic acid” include a molecular weight of 248.84 g/mol, a density of 1.7±0.1 g/cm³, a boiling point of 377.6±52.0 °C at 760 mmHg, and a flash point of 182.2±30.7 °C . It also has a polar surface area of 50 Ų .
Scientific Research Applications
Synthesis of Thiophene Derivatives
A study highlighted the use of arylboronic acids, including derivatives similar to 2-Bromo-6-fluoro-3-methylphenylboronic acid, in the Suzuki cross-coupling reaction to synthesize thiophene derivatives. These derivatives exhibited promising haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting their potential in medicinal applications (Ikram et al., 2015).
Nickel-Catalyzed Coupling for α-Fluoroketones
Another research demonstrated a nickel-catalyzed coupling reaction of α-bromo-α-fluoroketones with arylboronic acids, presenting an efficient pathway to synthesize α-fluoroketones. This method also facilitated the synthesis of medical intermediates, showcasing the compound's role in pharmaceutical synthesis (Liang et al., 2019).
Palladium-Catalyzed Tandem Cyclization
Research by Bao et al. (2019) introduced a palladium-catalyzed tandem cyclization method involving 2-bromophenylboronic acid to synthesize 6-fluoroalkyl-phenanthridines. This method allowed for rapid synthesis through dual C–C bond formation, highlighting the compound's utility in creating complex chemical structures (Bao et al., 2019).
Antifungal Activity
A study on formylphenylboronic acids, including fluoro-substituted variants, demonstrated antifungal activity against strains like Aspergillus and Candida. The fluoro-substituted derivatives, in particular, were found to be potent antifungal agents, indicating the importance of fluorine substituents in biological activity (Borys et al., 2019).
Suzuki-Miyaura Coupling Reactions
The utility of arylboronic acids in Suzuki-Miyaura coupling reactions to synthesize fluorinated biphenyl derivatives was also explored. This process utilized heterogeneous catalysts based on palladium nanoparticles, showcasing the compound's significance in the synthesis of materials with potential electronic and pharmaceutical applications (Erami et al., 2017).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form biaryl compounds .
Biochemical Pathways
The compound’s boronic acid group can participate in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis, including the synthesis of pharmaceuticals .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent bonds with diols, which can impact their absorption and distribution .
Result of Action
The compound’s ability to participate in suzuki-miyaura cross-coupling reactions suggests it could be used to synthesize a variety of biologically active compounds .
Action Environment
The action of 2-Bromo-6-fluoro-3-methylphenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C . Additionally, the efficiency of Suzuki-Miyaura cross-coupling reactions can be influenced by factors such as the choice of base, the palladium catalyst, and the reaction temperature .
properties
IUPAC Name |
(2-bromo-6-fluoro-3-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJQBIXFCLTFQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)C)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659364 |
Source


|
| Record name | (2-Bromo-6-fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-3-methylphenylboronic acid | |
CAS RN |
957121-09-4 |
Source


|
| Record name | B-(2-Bromo-6-fluoro-3-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957121-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-6-fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

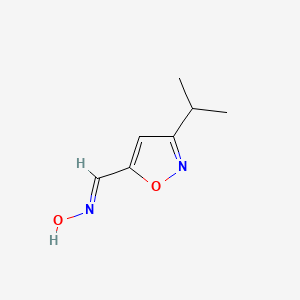
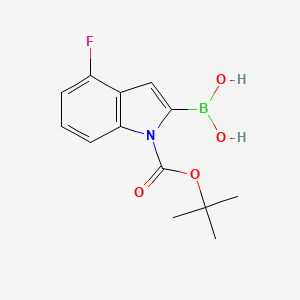

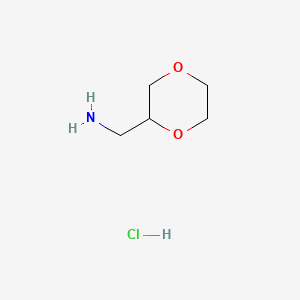
![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)
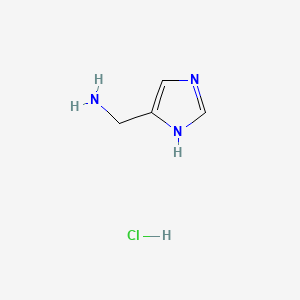
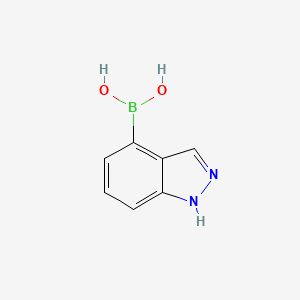
![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)




